Lower Lipophilicity (LogP) Provides a Pharmacokinetic Advantage Over the Ethyl Ester Analog
The methyl ester exhibits a significantly lower calculated LogP value (1.95) compared to the commonly used ethyl ester analog (2.34) [1]. This reduction in lipophilicity is critical for optimizing drug-like properties, as excessive LogP can lead to poor solubility, high metabolic clearance, and off-target toxicity.
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS 79247-86-2), LogP = 2.34 |
| Quantified Difference | ΔLogP = -0.39 (16.7% lower) |
| Conditions | Calculated partition coefficient (octanol-water) using XLogP3 method. |
Why This Matters
A lower LogP often correlates with improved aqueous solubility and reduced non-specific binding, making the methyl ester a superior starting point for lead optimization in drug discovery programs [2].
- [1] Chem960. (n.d.). Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS 79247-86-2). Retrieved from https://m.chem960.com/cas/79247-86-2/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
